molecular formula C21H22FN3O3 B2825833 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea CAS No. 1226447-11-5

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea

Cat. No.: B2825833
CAS No.: 1226447-11-5
M. Wt: 383.423
InChI Key: YFKZXKNTCNIVAE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}urea is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline and various intermediates that undergo cyclization, oxidation, and urea formation reactions. Common reagents used in these reactions include:

    Cyclization: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Urea Formation: Isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, CrO3.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[1040

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The presence of the fluorine atom in the phenyl ring of this compound can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-17-6-1-2-7-18(17)24-21(27)23-14-8-9-19-16(13-14)20(26)25-11-4-3-5-15(25)10-12-28-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZXKNTCNIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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